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Compound of Interest

Compound Name: (R)-3-Butene-1,2-diol

CAS No.: 86106-09-4

Cat. No.: B1609236

Get Quote

An In-Depth Technical Guide to (R)-3-Butene-1,2-diol: Synthesis, Characterization, and

Application

Abstract
(R)-3-Butene-1,2-diol is a valuable and versatile C4 chiral building block in modern organic

synthesis. Its unique structure, featuring both a primary and a secondary alcohol as well as a

terminal alkene, offers multiple points for functionalization, making it a strategic synthon for the

construction of complex, stereochemically defined molecules. This technical guide provides an

in-depth analysis of (R)-3-Butene-1,2-diol, covering its chemical identity, spectroscopic

properties, state-of-the-art enantioselective synthesis protocols, and significant applications,

particularly in the development of chiral ligands for asymmetric catalysis relevant to the

pharmaceutical industry. This document is intended for researchers, chemists, and drug

development professionals seeking to leverage this important chiral intermediate.

Chemical Identity and Core Properties
(R)-3-Butene-1,2-diol, also known as (R)-3,4-dihydroxy-1-butene, is the (R)-enantiomer of the

butene-1,2-diol structure. The presence of a stereogenic center at the C2 position is

fundamental to its utility in asymmetric synthesis.
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Identifier Data

IUPAC Name (2R)-But-3-ene-1,2-diol

(R)-Enantiomer CAS 86106-09-4[1]

Racemic CAS 497-06-3[2][3][4][5]

Molecular Formula C₄H₈O₂[1][4][5]

Molecular Weight 88.11 g/mol [1]

Appearance Clear, colorless liquid[6]

SMILES C=CCO

InChI Key ITMIAZBRRZANGB-SSDOTTSWSA-N

The physical properties of the racemic mixture provide a close approximation for the pure

enantiomer, with the exception of optical activity.

Physical Property Value

Density 1.047 g/mL at 25 °C[6]

Boiling Point 195-196.5 °C[5][6]

Flash Point 100 °C (212 °F)

Solubility Miscible in water and polar organic solvents

Chemical Structure
The structure of (R)-3-Butene-1,2-diol is defined by a four-carbon backbone with a hydroxyl

group at C1, an (R)-configured hydroxyl group at the C2 chiral center, and a vinyl group.

Caption: 2D structure of (R)-3-Butene-1,2-diol with stereochemistry.

Spectroscopic Characterization
Definitive structural confirmation of (R)-3-Butene-1,2-diol is achieved through nuclear

magnetic resonance (NMR) spectroscopy. While a publicly available, fully assigned spectrum
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for the pure (R)-enantiomer is not readily accessible, the following estimated chemical shifts (in

ppm, relative to TMS in CDCl₃) are based on spectral data for the racemic mixture and analysis

of analogous structures.

¹H NMR Spectroscopy (Estimated):

δ 5.8-6.0 ppm (m, 1H): Corresponds to the vinylic proton at C3 (-CH=CH₂). The multiplet

arises from coupling to the C2 proton and the terminal C4 vinylic protons.

δ 5.2-5.4 ppm (m, 2H): Represents the two terminal vinylic protons at C4 (=CH₂).

δ 4.2-4.4 ppm (m, 1H): The proton attached to the chiral center at C2 (-CH(OH)-).

δ 3.5-3.8 ppm (m, 2H): The two diastereotopic protons of the primary alcohol methylene

group at C1 (-CH₂OH).

δ 2.5-3.5 ppm (br s, 2H): The two hydroxyl protons (-OH). The chemical shift and

appearance of these peaks are highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Estimated):

δ ~138 ppm: Vinylic carbon at C3 (-CH=CH₂).

δ ~116 ppm: Terminal vinylic carbon at C4 (=CH₂).

δ ~74 ppm: Carbon of the secondary alcohol at the C2 chiral center (-CH(OH)-).

δ ~66 ppm: Carbon of the primary alcohol at C1 (-CH₂OH).

Principles of Enantioselective Synthesis
The generation of enantiomerically pure (R)-3-Butene-1,2-diol is of paramount importance.

Direct asymmetric synthesis is often challenging. Therefore, the most robust and scalable

strategies rely on the kinetic resolution of a racemic precursor. The dominant methodology is

the Hydrolytic Kinetic Resolution (HKR) of racemic 3,4-epoxy-1-butene.

Causality Behind the Method: HKR employs a chiral catalyst system, typically a chiral

(salen)Co(III) complex, to selectively catalyze the hydrolysis of one enantiomer of the epoxide
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faster than the other. In this case, the (S)-epoxide is preferentially hydrolyzed to yield (S)-3-

butene-1,2-diol, leaving the unreacted (R)-3,4-epoxy-1-butene in high enantiomeric excess.

This enantioenriched (R)-epoxide can then be isolated and hydrolyzed under non-selective

acidic or basic conditions to yield the target (R)-3-Butene-1,2-diol with high enantiopurity. This

two-step process is highly efficient because it allows for the separation of enantiomers based

on differential reaction rates, a principle that is often more practical on a large scale than chiral

chromatography.

Key Synthetic Workflow: Hydrolytic Kinetic Resolution
The overall transformation from racemic epoxide to the final chiral diol is a self-validating

system. The enantiomeric excess (e.e.) of the final product is directly correlated to the

efficiency of the catalytic resolution step.

Step 1: Hydrolytic Kinetic Resolution (HKR) Step 2: Non-selective Hydrolysis

Racemic
3,4-Epoxy-1-butene

Chiral (salen)Co(III) Catalyst
+ 0.5 eq. H₂O

(S)-3-Butene-1,2-diol

(R)-3,4-Epoxy-1-butene
(High e.e.)

H₃O⁺ or OH⁻
Workup

Fast Hydrolysis

Slow Reaction
(Unreacted)

(R)-3-Butene-1,2-diol
(Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (R)-3-Butene-1,2-diol via HKR.

Experimental Protocol: Representative Synthesis of
(R)-3-Butene-1,2-diol
This protocol is a representative procedure based on established literature methods for

hydrolytic kinetic resolution.

Step 1: Hydrolytic Kinetic Resolution of (±)-3,4-Epoxy-1-butene
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Catalyst Activation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add

the chiral (R,R)-(salen)Co(II) catalyst (0.2-2.0 mol%).

Oxidation: Add glacial acetic acid (2 equivalents relative to Co) in toluene and stir the mixture

in the presence of air for 1 hour until a color change from orange to dark brown-red indicates

the formation of the active (salen)Co(III) complex.

Reaction Setup: Remove the solvent under reduced pressure. To the activated catalyst, add

racemic 3,4-epoxy-1-butene (1.0 equivalent).

Hydrolysis: Cool the mixture to 0 °C and add water (0.5 equivalents) dropwise over 30

minutes.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the

remaining epoxide. The reaction is typically stopped at ~55% conversion to achieve >98%

e.e. for the unreacted epoxide.

Isolation: Once the desired conversion is reached, distill the reaction mixture under reduced

pressure to isolate the volatile, enantioenriched (R)-3,4-epoxy-1-butene.

Step 2: Hydrolysis of (R)-3,4-Epoxy-1-butene

Reaction Setup: To a solution of the enantioenriched (R)-3,4-epoxy-1-butene in a mixture of

tetrahydrofuran (THF) and water (e.g., 10:1 v/v), add a catalytic amount of dilute sulfuric

acid.

Hydrolysis: Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis

indicates complete consumption of the starting epoxide.

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by flash column

chromatography or distillation to yield pure (R)-3-Butene-1,2-diol.
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Applications in Asymmetric Synthesis for Drug
Development
Role as a C4 Chiral Synthon
(R)-3-Butene-1,2-diol is a powerful intermediate because its functional groups can be

manipulated selectively.

Diol Protection: The 1,2-diol can be protected, for example, as an acetonide, allowing for

reactions at the vinyl group.

Oxidation/Reduction: The primary and secondary alcohols can be selectively oxidized.

Alkene Functionalization: The terminal double bond can undergo a variety of

transformations, including ozonolysis, epoxidation, dihydroxylation, or cross-metathesis.

This multifunctionality makes it a key starting material for synthesizing fragments of larger,

biologically active molecules, where the stereochemistry at C2 is crucial for efficacy.

Application Example: Synthesis of Chiral Phospholane
Ligands
While direct incorporation into an approved drug's final structure is not widely published, a

critical application for drug development professionals is its use in synthesizing chiral ligands

for asymmetric catalysis. Chiral phospholane ligands, such as DuPHOS, are renowned for their

effectiveness in asymmetric hydrogenations to create other chiral molecules, including

pharmaceutical intermediates. (R)-3-Butene-1,2-diol serves as a key starting material for the

chiral backbone of these ligands.

Step 1: Transformation Step 2: Phosphine Addition Application

(R)-3-Butene-1,2-diol Chiral Ditosylate
1. TsCl, Pyridine Chiral Cyclic

Sulfate
Primary Phosphine

(e.g., PhPH₂)

2. RuCl₃, NaIO₄;
   then SOCl₂ Chiral Bis-phosphine

Ligand Precursor

Nucleophilic
Ring Opening

Asymmetric
Hydrogenation of

Prochiral Substrates

Click to download full resolution via product page
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Caption: Synthesis of chiral phospholane ligands from (R)-3-butene-1,2-diol.

In this workflow, the diol is converted into a derivative with two good leaving groups, such as a

cyclic sulfate or a ditosylate. Subsequent reaction with a primary phosphine source leads to a

double nucleophilic substitution, forming the chiral phospholane ring system that is the core of

many highly effective ligands used in the synthesis of chiral drugs.

Safety and Handling
(R)-3-Butene-1,2-diol is classified as a hazardous substance and should be handled with

appropriate precautions in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H332 (Harmful if inhaled).[6]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
(R)-3-Butene-1,2-diol is a cornerstone chiral building block whose value is derived from its

stereochemical purity and versatile functionality. The development of robust, scalable

enantioselective syntheses, primarily through the hydrolytic kinetic resolution of its parent

epoxide, has made this synthon readily available for complex chemical synthesis. For

researchers and professionals in drug development, its primary utility lies not only in its

potential for direct incorporation into target molecules but also in its critical role as a precursor

to powerful chiral ligands that enable a broad range of asymmetric transformations. A thorough

understanding of its properties, synthesis, and reactivity is essential for unlocking its full

potential in the creation of novel, stereochemically pure chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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